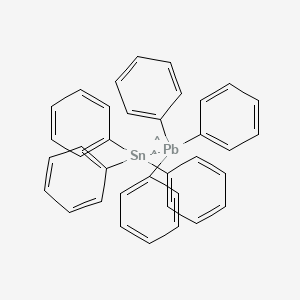
(Triphenylplumbyl)triphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triphenylplumbyl)triphenylstannane is an organometallic compound that features both lead (plumbyl) and tin (stannane) atoms bonded to phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylplumbyl)triphenylstannane typically involves the reaction of triphenylplumbyl lithium with triphenylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Triphenylplumbyl)triphenylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out in organic solvents such as toluene or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylplumbyl oxide and triphenylstannyl oxide, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(Triphenylplumbyl)triphenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-metal bonds.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, where it is used to model biological systems involving metal atoms.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug design and development.
Mechanism of Action
The mechanism by which (Triphenylplumbyl)triphenylstannane exerts its effects involves the interaction of its metal centers with various molecular targets. The phenyl groups provide stability and facilitate the compound’s reactivity. The lead and tin atoms can participate in coordination chemistry, forming complexes with other molecules and influencing reaction pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylstannane: Contains tin bonded to three phenyl groups.
Triphenylplumbyl chloride: Contains lead bonded to three phenyl groups and a chloride atom.
Triphenylsilane: Contains silicon bonded to three phenyl groups.
Uniqueness
(Triphenylplumbyl)triphenylstannane is unique due to the presence of both lead and tin atoms in the same molecule, which imparts distinct chemical properties and reactivity compared to compounds containing only one type of metal atom. This dual-metal characteristic makes it a valuable compound for studying metal-metal interactions and developing new materials .
Properties
CAS No. |
87709-55-5 |
|---|---|
Molecular Formula |
C36H30PbSn |
Molecular Weight |
788 g/mol |
InChI |
InChI=1S/6C6H5.Pb.Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;; |
InChI Key |
ZXNWUKCDQOXRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
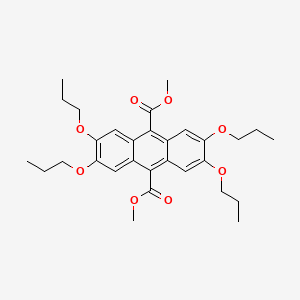
![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)
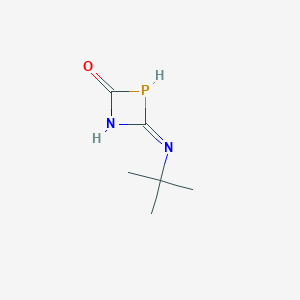
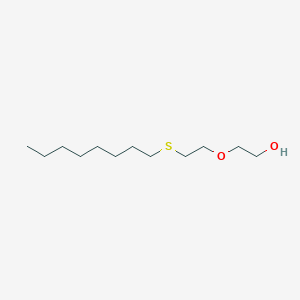
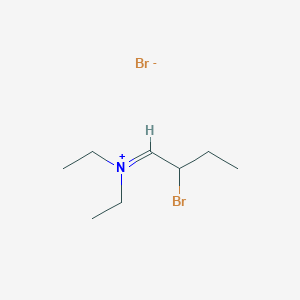
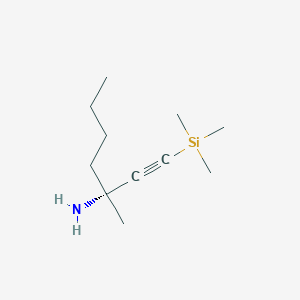
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)
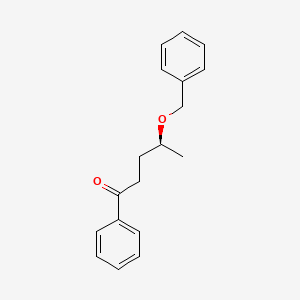
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

